N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
Chemical Identity: The compound, with CAS No. 958587-50-3 and IUPAC name N-[2-(4-methoxyphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide, features a thieno[3,4-c]pyrazole core modified with:
- A 4-methoxyphenyl group at position 2.
- A sulfoxide (S=O) at position 5 (denoted as "5-oxido").
- A cyclohexanecarboxamide substituent at position 3 .
Molecular Formula: C₁₉H₂₃N₃O₃S
Molecular Weight: 373.500 g/mol
Key Properties:
- Hydrogen bond donors: 1
- Hydrogen bond acceptors: 5
- Structural features: The sulfoxide group enhances polarity, while the cyclohexane moiety contributes to steric bulk and lipophilicity.
Availability: Supplied by Alfa Chemistry (USA), indicating its use in research and development .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPPFGRQJFVDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core integrated with a cyclohexanecarboxamide moiety. Its molecular formula is with a molecular weight of approximately 344.42 g/mol. The presence of the methoxy group and other functional groups contributes to its diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the Thienopyrazole Core : This involves cyclization reactions using appropriate reagents such as hydrazines and thioketones.
- Introduction of the Cyclohexanecarboxamide Moiety : This can be achieved through acylation reactions.
- Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.
Antimicrobial Properties
Studies have demonstrated that derivatives of thienopyrazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
Anti-inflammatory Effects
Research indicates that thienopyrazole derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .
Anticancer Activity
The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways . Furthermore, animal model studies highlighted its ability to reduce tumor size in xenograft models .
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
- Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have highlighted the efficacy of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .
- In Vivo Anticancer Study :
Comparison with Similar Compounds
Structural Analog: N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide (CAS 1020048-57-0)
Key Differences :
| Parameter | Target Compound (958587-50-3) | Analog (1020048-57-0) |
|---|---|---|
| Core Modification | Thieno ring sulfoxide (S=O at position 5) | Pyrazole ketone (C=O at position 5) |
| Phenyl Substituent | 4-Methoxy (electron-donating) | 4-Fluoro (electron-withdrawing) |
| Carboxamide Group | Cyclohexane (aliphatic, bulky) | Furan-2-yl (aromatic, planar) |
| Molecular Formula | C₁₉H₂₃N₃O₃S | C₁₇H₁₅FN₃O₃S (inferred from IUPAC name) |
| Molecular Weight | 373.500 g/mol | ~376.39 g/mol (estimated) |
| H-Bond Acceptors | 5 | 5 |
Structural Implications :
In contrast, the 4-fluoro substituent in the analog withdraws electrons, increasing electrophilicity .
Carboxamide Groups :
Theoretical Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | Analog |
|---|---|---|
| Lipophilicity (LogP) | Higher (due to cyclohexane) | Lower (aromatic furan reduces lipophilicity) |
| Solubility | Moderate (sulfoxide enhances polarity) | Higher (ketone and furan improve polarity) |
| Metabolic Stability | Likely stable (sulfoxides resist oxidation) | Susceptible to furan ring oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
